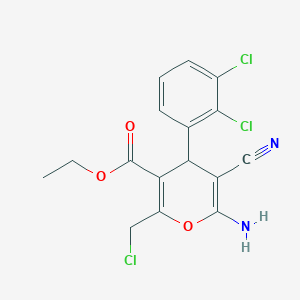![molecular formula C19H23ClN4O B15013800 2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15013800.png)
2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group and a diethylamino phenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with diethylamino benzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide .
- **2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide .
Uniqueness
2-[(4-Chlorophenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and diethylamino phenyl groups make it particularly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C19H23ClN4O |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4O/c1-3-24(4-2)18-11-5-15(6-12-18)13-22-23-19(25)14-21-17-9-7-16(20)8-10-17/h5-13,21H,3-4,14H2,1-2H3,(H,23,25)/b22-13+ |
Clé InChI |
SOZZLSXJBRTJQS-LPYMAVHISA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B15013721.png)
![methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate](/img/structure/B15013729.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15013734.png)
![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B15013744.png)
![4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol](/img/structure/B15013759.png)
![N-(2-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide](/img/structure/B15013764.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15013768.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15013788.png)
![4-(decyloxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B15013803.png)
![2-({5-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B15013809.png)
![4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15013817.png)
